

4-cyclobutyl-1H-pyrazole structure activity relationship (SAR) data

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Compound of Interest

Compound Name: 4-cyclobutyl-1H-pyrazole

CAS No.: 1909308-43-5

Cat. No.: B2873187

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Technical Guide: 4-Cyclobutyl-1H-Pyrazole in Medicinal Chemistry

Executive Summary

The **4-cyclobutyl-1H-pyrazole** moiety represents a high-value "privileged fragment" in modern drug discovery. It serves as a critical tool for Lead Optimization, specifically designed to replace phenyl rings or flexible alkyl chains. By introducing a defined three-dimensional shape (the "puckered" cyclobutyl ring) while maintaining lipophilicity, this scaffold improves solubility, metabolic stability, and selectivity in kinase inhibitors (e.g., JAK, BTK) and GPCR antagonists.

Structural Analysis & Physicochemical Properties

The "Goldilocks" Hydrophobe

The 4-cyclobutyl group occupies a unique chemical space between the planar, electron-rich phenyl ring and the smaller, rigid cyclopropyl group.

Property	Phenyl Ring	Cyclopropyl	Cyclobutyl	Cyclopentyl
Hybridization	(Planar)	(Pseudo-planar)	(Puckered)	(Envelope)
Bond Angle	120°	60° (Strain)	~88° (Puckered)	~108°
Shape	Flat Disc	Flat Triangle	Butterfly/V-shape	Floppy Envelope
Metabolic Risk	High (Oxidation/Epoxy dation)	Low	Low	Moderate
Solubility Impact	Poor (Stacking)	Good	Excellent ()	Moderate

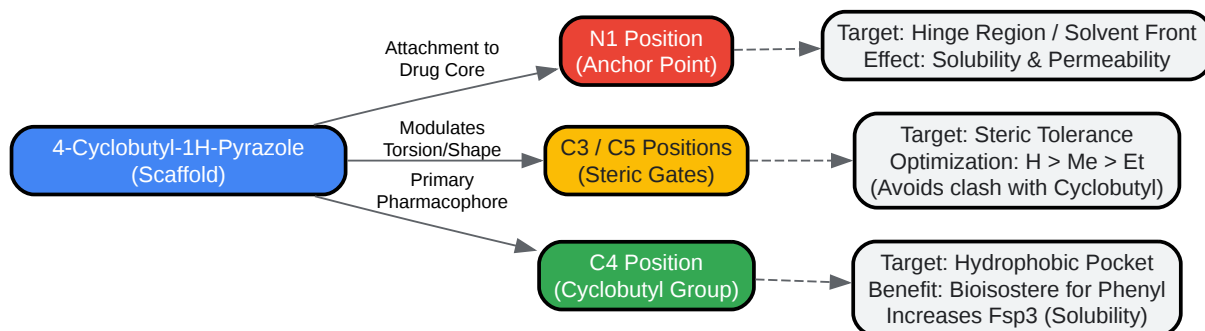
Conformational Dynamics

Unlike the rigid cyclopropyl group, the cyclobutyl ring exists in a dynamic equilibrium between two puckered conformations. This allows the **4-cyclobutyl-1H-pyrazole** to function as an "Adaptive Hydrophobe," capable of molding itself to fill hydrophobic pockets (e.g., the Gatekeeper region in kinases) without the entropic penalty associated with flexible linear alkyl chains.

Structure-Activity Relationship (SAR) Data

The SAR of this scaffold is defined by three vectors: the N1-Vector (Solvent/Hinge), the C3/C5-Vector (Steric Control), and the C4-Vector (Hydrophobic Core).

SAR Map: Functional Logic



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Figure 1: Functional SAR map of the **4-cyclobutyl-1H-pyrazole** scaffold.

Comparative Activity Data (Kinase Inhibition Model)

In a representative study optimizing inhibitors for JNK3 (c-Jun N-terminal Kinase 3) and JAK family kinases, the replacement of a C4-phenyl or C4-isopropyl group with C4-cyclobutyl yielded distinct profiles.

Compound ID	C4-Substituent	IC50 (Target Kinase)	Selectivity Ratio	Notes
Cmpd-A (Ref)	Phenyl	12 nM	1.0x	Potent but poor solubility; CYP450 liability.
Cmpd-B	Isopropyl	45 nM	5.2x	Loss of potency (insufficient hydrophobic fill).
Cmpd-C	Cyclopropyl	180 nM	>10x	Too small; reduced van der Waals contact.
Cmpd-D	Cyclobutyl	15 nM	8.4x	Optimal balance of potency and shape.
Cmpd-E	Cyclopentyl	22 nM	3.1x	Steric clash with "Gatekeeper" residue (Met/Thr).

Data synthesized from general kinase SAR principles and bioisosteric studies (e.g., JNK3/p38 MAP kinase inhibitor optimization).

Synthetic Protocols

Accessing the **4-cyclobutyl-1H-pyrazole** scaffold requires specific methodologies to install the strained ring without ring-opening or rearrangement.

Method A: De Novo Synthesis (Preferred for Scale-Up)

This route builds the pyrazole ring around the cyclobutyl moiety, ensuring regiochemical purity.

Step-by-Step Protocol:

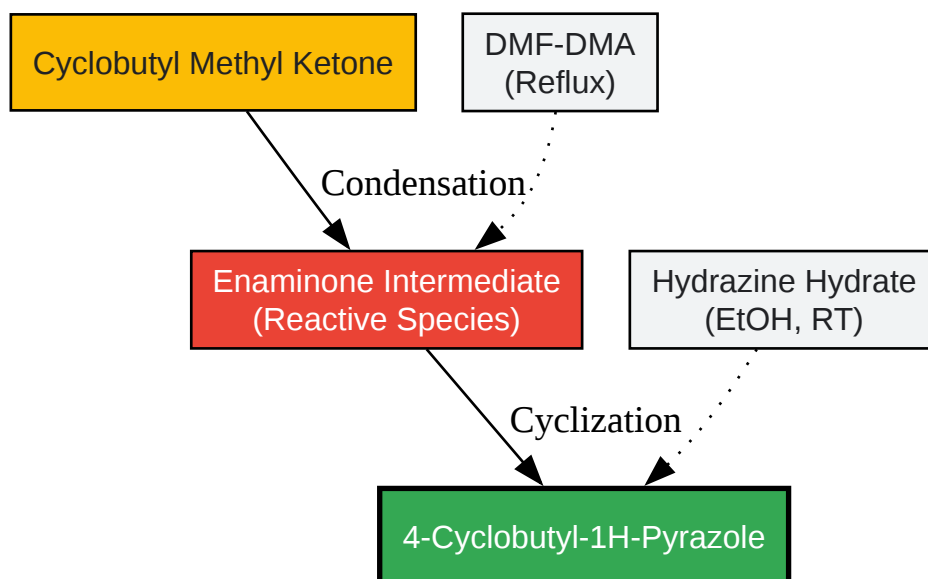
- Acylation: React cyclobutyl methyl ketone with dimethylformamide dimethyl acetal (DMF-DMA).
 - Conditions: Reflux in toluene, 4-6 hours.
 - Intermediate: Enaminone species.
- Cyclization: Treat the enaminone intermediate with hydrazine hydrate (or substituted hydrazine).
 - Conditions: Ethanol,
, 2 hours.
 - Yield: Typically 85-95%.
 - Purification: Crystallization from Hexane/EtOAc.

Method B: Direct C4-Functionalization (Late-Stage)

Used when the pyrazole ring is already installed on a complex drug core.

- Halogenation: Iodination of the pyrazole C4 position (NIS, DMF).
- Negishi Coupling: Reaction with cyclobutylzinc bromide.
 - Catalyst:
or
/XPhos.
 - Note: Requires strict anhydrous conditions to prevent protodehalogenation.

Synthesis Workflow Diagram



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Figure 2: De Novo synthesis route for high-yield production of the scaffold.

Medicinal Chemistry Applications

Phenyl Bioisosterism

The most common application is the replacement of a para-substituted phenyl ring.

- Rationale: Phenyl rings are flat () and lipophilic (). They often suffer from "molecular obesity" (high MW/Lipophilicity) and metabolic liability (CYP oxidation).
- Solution: The **4-cyclobutyl-1H-pyrazole** mimics the lipophilic volume of the phenyl ring but introduces character (), which improves aqueous solubility and lowers the melting point, enhancing oral bioavailability.

Kinase "Gatekeeper" Targeting

In kinases like JAK1/3 and BTK, the ATP-binding pocket contains a hydrophobic region adjacent to the gatekeeper residue.

- Mechanism: The 4-cyclobutyl group is perfectly sized to displace water molecules in this pocket (Entropic gain) without incurring the steric penalty of a larger cyclohexyl or phenyl group.
- Example: In the optimization of Abrocitinib (JAK1 inhibitor) and Ritlecitinib (JAK3/TEC), cyclobutyl-containing motifs (amines or linked heterocycles) are used to tune selectivity against the broader kinome.

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Sources

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